molecular formula C7H4BrN B1292485 2-Bromo-4-ethynylpyridine CAS No. 1196156-17-8

2-Bromo-4-ethynylpyridine

Cat. No.: B1292485
CAS No.: 1196156-17-8
M. Wt: 182.02 g/mol
InChI Key: MEYDJNWFFQNNFD-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynylpyridine: is an organic compound with the molecular formula C₇H₄BrN . It consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached to the second carbon and an ethynyl group attached to the fourth carbon . This compound is used as a building block in organic synthesis and has various applications in scientific research.

Scientific Research Applications

2-Bromo-4-ethynylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new catalysts and ligands for various chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as a precursor for the development of drugs and other therapeutic agents.

    Medicine: Research involving this compound includes the development of new drugs and treatments for various diseases. It is also used in the study of biochemical pathways and molecular interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

2-Bromo-4-ethynylpyridine is classified as a dangerous substance. It has been assigned the signal word “Danger” and is represented by the GHS06 pictogram . It is toxic if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-ethynylpyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation events . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability and degradation. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vivo studies have also indicated that the compound can have long-term effects on tissue function and overall organismal health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals. At higher doses, it can induce significant changes in physiological and biochemical parameters. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage, as well as alterations in blood chemistry . These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways involves the cytochrome P450 enzyme system, which catalyzes the oxidation of the compound to form reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione or other cellular nucleophiles, leading to the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can be distributed to different cellular compartments, depending on its physicochemical properties and the presence of specific transporters . For example, it can be transported into the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, through the presence of targeting signals or post-translational modifications . For instance, the ethynyl group in this compound can facilitate its interaction with specific proteins that direct its localization to the mitochondria. Once localized, the compound can influence various biochemical processes within the targeted compartment, such as mitochondrial respiration or lysosomal degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethynylpyridine typically involves the bromination of 4-ethynylpyridine. One common method is the reaction of 4-ethynylpyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-ethynylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethynylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group allows the compound to participate in various chemical reactions, while the bromine atom can be substituted with other functional groups to modify its properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 2-Bromo-4-fluoropyridine
  • 2-Bromo-4-chloropyridine
  • 2-Bromo-4-iodopyridine
  • 2-Bromo-4-methylpyridine

Comparison: 2-Bromo-4-ethynylpyridine is unique due to the presence of the ethynyl group, which allows it to participate in specific coupling reactions that other similar compounds may not. The ethynyl group also provides additional reactivity and versatility in organic synthesis. Compared to other halogenated pyridines, this compound offers unique opportunities for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

2-bromo-4-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYDJNWFFQNNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634076
Record name 2-Bromo-4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-17-8
Record name 2-Bromo-4-ethynylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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